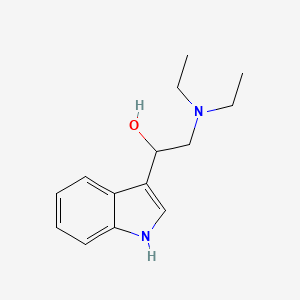![molecular formula C33H33N5O3 B11337469 1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone](/img/structure/B11337469.png)
1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with various functional groups such as ethoxyphenyl, phenyl, piperazinyl, and methylphenoxy groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is introduced through a condensation reaction between a diamine and a suitable carbonyl compound.
Final Coupling: The final step involves the coupling of the pyrrolo[2,3-d]pyrimidine core with the piperazine and methylphenoxy groups, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
1-{4-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if halogenated derivatives are used as starting materials. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-{4-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Pharmacology: Research on this compound includes its pharmacokinetics and pharmacodynamics, helping to understand its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: The compound is used in studies to investigate its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.
Industrial Applications: In the chemical industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access.
Modulate Receptors: The compound may act as an agonist or antagonist at various receptors, influencing signal transduction and cellular responses.
Affect Gene Expression: By interacting with transcription factors or other regulatory proteins, the compound can alter the expression of genes involved in critical cellular processes.
These interactions lead to the modulation of pathways involved in cell growth, survival, and differentiation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-{4-[7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone can be compared with other similar compounds, such as:
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds also have a pyrimidine core but with different ring fusion, resulting in distinct pharmacological profiles.
Indole Derivatives: Compounds with an indole core may exhibit similar biological activities but differ in their chemical reactivity and synthesis routes.
Propriétés
Formule moléculaire |
C33H33N5O3 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
1-[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C33H33N5O3/c1-3-40-27-15-11-26(12-16-27)38-21-29(25-7-5-4-6-8-25)31-32(34-23-35-33(31)38)37-19-17-36(18-20-37)30(39)22-41-28-13-9-24(2)10-14-28/h4-16,21,23H,3,17-20,22H2,1-2H3 |
Clé InChI |
MKBLNESQWUGLTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11337393.png)
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11337399.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11337402.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11337406.png)

![1-(azepan-1-yl)-2-(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B11337416.png)
![4-methyl-7-(2-methylphenyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11337422.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11337426.png)
![N-(2,5-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337434.png)
![N-(3,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337439.png)
![N-[4-(acetylamino)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337443.png)
![N-(2-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337452.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337462.png)

